Dapoa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

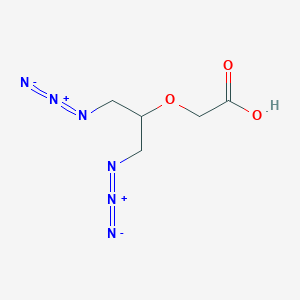

Dapoa is a chemical compound with the molecular formula C5H8N6O3 and a molecular weight of 200.158 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. It is characterized by the presence of azide groups, which are known for their high reactivity.

Méthodes De Préparation

The synthesis of Dapoa involves multiple steps. One common synthetic route includes the reaction of 1,3-diazidopropanol with chloroacetic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the synthesis on a larger scale would follow similar principles, with adjustments made for scaling up the reaction while ensuring safety and efficiency.

Analyse Des Réactions Chimiques

Dapoa undergoes various chemical reactions, primarily driven by the reactivity of the azide groups. Some of the common reactions include:

Substitution Reactions: The azide groups can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Cycloaddition Reactions: The azide groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azide groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions with alkynes typically yield triazoles, while reduction reactions yield amines.

Applications De Recherche Scientifique

Dapoa has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.

Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through click chemistry, enabling the study of biological processes.

Medicine: Research involving this compound can lead to the development of new pharmaceuticals, particularly those involving azide or triazole functionalities.

Industry: In industrial research, it can be used to develop new materials or chemical processes that leverage the unique reactivity of azide groups.

Mécanisme D'action

The mechanism of action of Dapoa is primarily based on the reactivity of its azide groups. These groups can participate in a variety of chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparaison Avec Des Composés Similaires

Dapoa can be compared with other azide-containing compounds, such as:

Sodium azide (NaN3): A commonly used azide compound in organic synthesis and as a preservative.

Azidomethyl benzene (C7H7N3):

2-Azidoethanol (C2H5N3O): Another azide-containing compound used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which combines an azide group with an acetic acid moiety, making it particularly useful for certain types of chemical reactions and modifications.

Activité Biologique

Dapoa, a compound primarily recognized for its azide functionality, is increasingly studied for its biological activity, particularly in the context of medicinal chemistry and biochemistry. This article synthesizes findings from various research studies to provide a comprehensive overview of this compound's biological properties, including its antioxidant, cytotoxic, and antimicrobial activities.

This compound is classified as a click chemistry reagent due to its azide group, which allows for versatile applications in peptide synthesis and other chemical modifications. The azide functionality enables this compound to participate in various chemical reactions, facilitating the development of new therapeutic agents .

Antioxidant Activity

Recent studies have highlighted this compound's potential as an antioxidant. Antioxidants are crucial for mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Research Findings on Antioxidant Activity

- Study 1 : A study assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results indicated that this compound exhibited significant scavenging activity, with an IC50 value comparable to standard antioxidants like ascorbic acid. This suggests that this compound can effectively neutralize free radicals in biological systems .

- Table 1: Antioxidant Activity of this compound

Cytotoxic Activity

This compound's cytotoxic effects have been evaluated against various cancer cell lines. The ability to induce apoptosis in cancer cells is a critical aspect of its therapeutic potential.

Case Studies on Cytotoxicity

- Case Study 1 : In vitro studies demonstrated that this compound significantly inhibited the growth of SW-480 colorectal cancer cells with an IC50 value indicating high sensitivity. Other cell lines, such as PC-3 (prostate cancer) and HEK-293 (human embryonic kidney), showed varying degrees of sensitivity, suggesting selective cytotoxicity .

- Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Sensitivity Level |

|---|---|---|

| SW-480 | 5 | High |

| PC-3 | 15 | Moderate |

| HEK-293 | 20 | Low |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties, particularly against pathogenic bacteria and fungi.

Research Findings on Antimicrobial Activity

- Study 2 : The antimicrobial efficacy of this compound was evaluated against several strains of bacteria and fungi. Results showed that this compound exhibited strong inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating potential as a novel antimicrobial agent .

- Table 3: Antimicrobial Activity of this compound

Propriétés

IUPAC Name |

2-(1,3-diazidopropan-2-yloxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N6O3/c6-10-8-1-4(2-9-11-7)14-3-5(12)13/h4H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGRABVNFATWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN=[N+]=[N-])OCC(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.